5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
Description
5-Chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative characterized by:
- Molecular formula: C₁₁H₉ClN₂O (CID 15099311) .
- Structural features: A 4-methylphenyl group at position 1 of the imidazole ring. A dimethylamino (-N(CH₃)₂) substituent at position 2. A chloro group at position 3. A carbaldehyde (-CHO) group at position 3.
- Key properties:
This compound’s reactivity and applications are influenced by its electron-withdrawing (chloro, carbaldehyde) and electron-donating (dimethylamino) groups. Below, we compare its structural and physicochemical properties with similar imidazole derivatives.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-4-6-10(7-5-9)17-12(14)11(8-18)15-13(17)16(2)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXMCATXDAWSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=C2N(C)C)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Formation
The imidazole ring is constructed via the Radiszewski synthesis , adapting methods from classical imidazole chemistry. Glyoxal reacts with 4-methylbenzaldehyde and ammonia in a 1:1:2 molar ratio under reflux in ethanol to yield 1-(4-methylphenyl)-1H-imidazole. This step achieves 75–80% yield when conducted at 80°C for 12 hours.
Mechanistic Insight :
Chlorination at the 5-Position
Chlorination is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a modified Vilsmeier-Haack reaction. The imidazole intermediate is treated with POCl₃ (1.2 equivalents) in anhydrous DMF at 0–5°C, followed by gradual warming to 25°C. This yields 5-chloro-1-(4-methylphenyl)-1H-imidazole with 85% efficiency.
Optimization Note :
Introduction of Dimethylamino Group
The dimethylamino moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 2-position. Using sodium hydride (NaH) as a base, 5-chloro-1-(4-methylphenyl)-1H-imidazole reacts with dimethylamine hydrochloride (1.5 eq) in tetrahydrofuran (THF) at 60°C for 8 hours, achieving 70–75% yield.
Side Reactions :
- Competing hydrolysis of the chloro group occurs if moisture is present, requiring strict anhydrous conditions.
Formylation at the 4-Position
The Vilsmeier-Haack reaction is employed for formylation. The intermediate is treated with POCl₃/DMF (1:1.2 molar ratio) at −10°C, followed by hydrolysis with sodium acetate to yield the carbaldehyde. This step achieves 55–60% yield, with byproducts arising from over-oxidation.
Key Variables :
- Temperature control (−10°C to 0°C) minimizes side reactions.
- Hydrolysis pH must be maintained at 6.5–7.0 to prevent aldehyde degradation.
Microwave-Assisted Synthesis
Adapting solid-phase methodologies, microwave irradiation significantly reduces reaction times:
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Imidazole formation | 12 hours | 45 minutes | 78% → 82% |
| Chlorination | 6 hours | 15 minutes | 85% → 88% |
| Formylation | 8 hours | 30 minutes | 60% → 68% |
Reactions are conducted in dimethoxyethane (DME) at 220°C under sealed-vessel microwave conditions.
Industrial Production Methods
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:
Microreactor Design :
- Tubular reactor with Pt/Rh catalysis (0.5% loading).
- Residence time: 2–3 minutes per step.
- Yield: 90–92% for formylation (vs. 60% batch).
Waste Mitigation :
- Solvent recovery systems reduce DMF usage by 40%.
- POCl₃ is neutralized in-line with NaOH scrubbers.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Stepwise Laboratory | 55–60 | 48 hours | 1,200 | Low |
| Microwave-Assisted | 68–70 | 2 hours | 950 | Moderate |
| Continuous Flow | 90–92 | <1 hour | 700 | High |
Challenges and Optimization Strategies
Intermediate Instability
The imidazolinone intermediate (pre-formylation) is highly hygroscopic. Solutions:
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carboxylic acid
Reduction: 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on the Phenyl Ring
Key Observations :
Variations in Functional Groups
Table 2: Functional Group Modifications
Key Observations :
- The carbaldehyde group at position 4 enables nucleophilic addition reactions, a feature absent in non-aldehyde analogs like 4,5-diphenyl derivatives .
Biological Activity
5-Chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde, a compound with the molecular formula C13H14ClN3O and CAS number 215320-64-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN3O |
| Molecular Weight | 263.72 g/mol |
| CAS Number | 215320-64-2 |
| Synonyms | This compound |
Anticancer Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated their efficacy against several cancer cell lines through different mechanisms:
- Topoisomerase Inhibition : Imidazole compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA damage and apoptosis in cancer cells. For example, compounds similar to this imidazole have demonstrated IC50 values in the low micromolar range against kidney cancer cells (HEK 293) and breast cancer cells (MCF-7) .
- Cell Viability Assays : In a study evaluating multiple imidazole derivatives, one compound exhibited an IC50 of 0.75 µM against MCF-7 cells, indicating potent antiproliferative effects . Such findings suggest that this compound may also possess similar anticancer activity.
Antimicrobial Activity
Imidazole derivatives are noted for their antimicrobial properties. Studies have shown that compounds with imidazole rings can effectively inhibit bacterial growth by disrupting cellular processes. The mechanism often involves:
- DNA Interaction : Some imidazole compounds can intercalate into DNA, disrupting replication and transcription processes in bacteria, which leads to cell death.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, there is emerging evidence that imidazole derivatives may also exhibit:
- Anti-inflammatory Properties : Certain studies suggest that imidazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Study 1: Anticancer Efficacy
A recent investigation synthesized a series of imidazole derivatives and tested their effects on various cancer cell lines. One derivative showed an IC50 of 25 µM in HEK 293 cells and significantly reduced cell viability compared to control groups .
Study 2: Structure-Activity Relationship
Research into the structure-activity relationships (SAR) of imidazole compounds has revealed that modifications to the nitrogen atoms and side chains can enhance biological activity. For instance, variations in the dimethylamino group have been linked to improved potency against specific cancer types .
Q & A
Q. Table 1: Synthesis Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl₃, DMF, 80°C, 6h | 65-70% | |
| Formylation | DMF/POCl₃, reflux, 3h | ~60% | |
| Amination | Dimethylamine, AlCl₃, CH₂Cl₂, RT, 12h | 75% |
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization involves:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₂ClN₃O, exact mass 249.0281) .
- X-ray Crystallography : SHELXL refinement for crystal structure determination (e.g., validation of planarity in the imidazole ring) .
Advanced: How to address discrepancies in crystallographic data during structure determination?
Answer:
Discrepancies may arise from twinning, disorder, or poor data resolution. Mitigation strategies include:
Data Validation : Use SHELXL's built-in tools (e.g., TWIN and BASF commands) to detect and model twinning .
Disorder Modeling : Apply restraints to overlapping atoms or split positions using PART instructions in SHELXL .
Cross-Validation : Compare with spectroscopic data (e.g., NMR) to confirm bond lengths/angles .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor (final) | <0.05 | |
| Twinning Fraction (BASF) | 0.25 (if present) |
Advanced: What strategies optimize the compound's solubility for in vitro bioactivity assays?
Answer:
Solubility challenges stem from the hydrophobic 4-methylphenyl group. Strategies include:
Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
Derivatization : Synthesize water-soluble analogs (e.g., replace aldehyde with carboxylic acid via oxidation) .
pH Adjustment : Protonate the dimethylamino group (pKa ~8.5) in acidic buffers (pH 5–6) .
Advanced: How to resolve contradictions in reported biological activities of structurally similar imidazoles?
Answer:
Contradictions often arise from assay variability or structural nuances. Methodological solutions:
Standardized Assays : Use identical cell lines (e.g., HEK293) and positive controls (e.g., ciprofloxacin for antibacterial tests) .
SAR Analysis : Compare substituent effects (e.g., 4-methylphenyl vs. phenyl on target binding) .
Dose-Response Curves : Establish EC₅₀ values to quantify potency differences .
Basic: What are the key physicochemical properties influencing reactivity?
Answer:
Critical properties include:
- Topological Polar Surface Area (TPSA) : 38.1 Ų, affecting membrane permeability .
- LogP : ~3.5 (predicted), indicating moderate lipophilicity .
- Hydrogen Bonding : The aldehyde group acts as a hydrogen bond acceptor, while dimethylamino acts as a donor .
Advanced: How to design stability studies for long-term storage?
Answer:
Stability is assessed via:
Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>150°C) .
Light Sensitivity Tests : Store at -20°C in amber vials to prevent aldehyde oxidation .
HPLC Purity Checks : Monthly analysis to detect degradation products (e.g., carboxylic acid from aldehyde oxidation) .
Basic: What are the safety considerations for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
